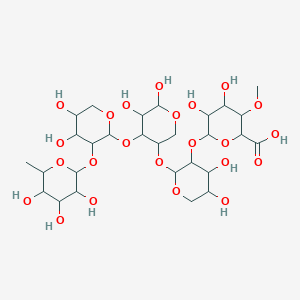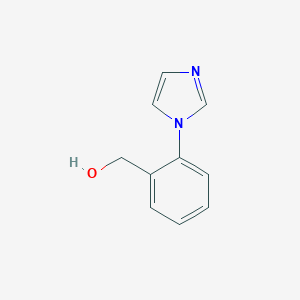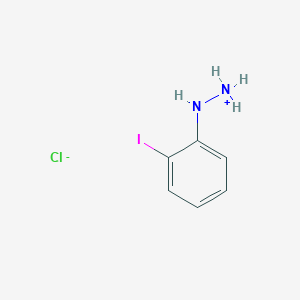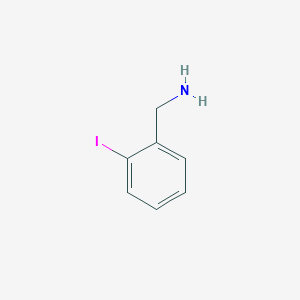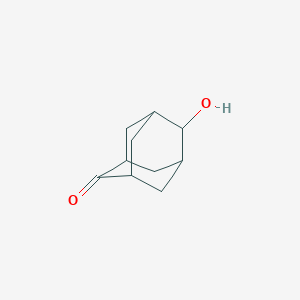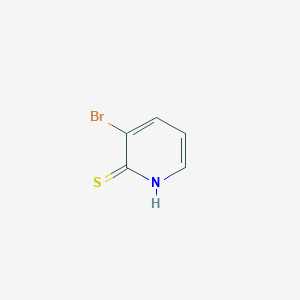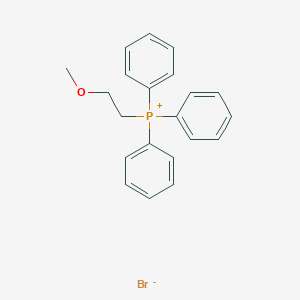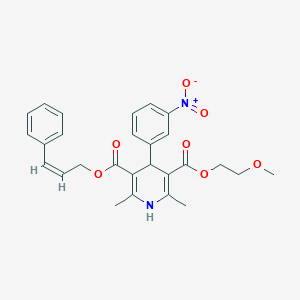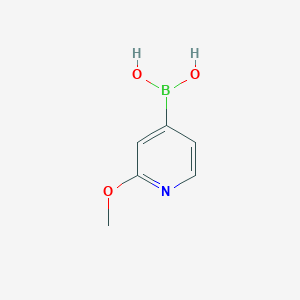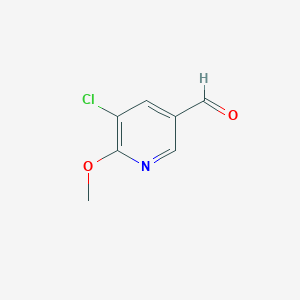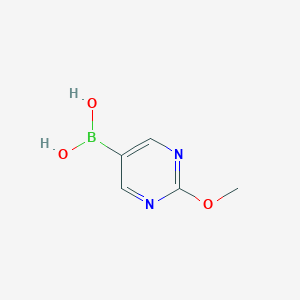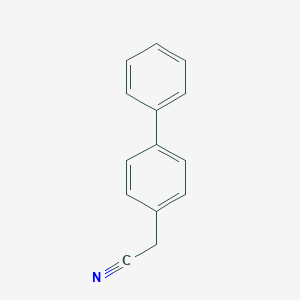
3'-氟代-3'-脱氧腺苷
描述
3'-脱氧-3'-氟腺苷是一种氟化核苷类似物,以其显著的抗病毒和抗肿瘤特性而闻名。该化合物在结构上类似于腺苷,但在核糖环的3'位有一个氟原子取代了羟基。 这种修饰赋予了独特的生化特性,使其成为各种科学研究领域的宝贵分子 .
科学研究应用
3'-脱氧-3'-氟腺苷在科学研究中有着广泛的应用:
化学: 用作合成其他氟化核苷的中间体。
生物学: 研究其对细胞过程和酶活性的影响。
医学: 研究其对蜱传脑炎病毒、寨卡病毒和西尼罗病毒等病毒的抗病毒特性.
工业: 用于开发抗病毒和抗癌药物。
作用机制
3'-脱氧-3'-氟腺苷的作用机制涉及其整合到核酸中,导致DNA合成抑制和细胞凋亡诱导。 该化合物靶向参与核酸复制和转录的关键病毒或细胞酶,从而发挥其抗病毒和抗肿瘤作用 .
类似化合物:
3'-脱氧-3'-氟肌苷: 另一种具有抗利什曼原虫活性的氟化核苷.
氟达拉滨: 一种嘌呤核苷类似物,用于治疗慢性淋巴细胞白血病。
氯法拉滨: 一种具有强抗肿瘤活性的核苷类似物。
独特性: 3'-脱氧-3'-氟腺苷的独特性在于其在3'位的特定氟取代,赋予其独特的生化特性。 这种修饰增强了其作为抗病毒和抗肿瘤药物的稳定性和功效,与其他核苷类似物相比 .
生化分析
Biochemical Properties
3’-Fluoro-3’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It has been shown to be active against a wide range of viruses, including DNA viruses such as poxvirus and RNA viruses like poliovirus and Coxsackie B virus . The compound interacts with various enzymes and proteins, notably inhibiting S-adenosylhomocysteine hydrolase, which is essential for viral replication . This inhibition disrupts the methylation processes necessary for viral RNA synthesis, thereby impeding viral proliferation.
Cellular Effects
The effects of 3’-Fluoro-3’-deoxyadenosine on cellular processes are profound. It has been observed to inhibit cell proliferation and the incorporation of thymidine and uridine into replicating cells . This compound influences cell signaling pathways by interfering with RNA synthesis, particularly in virus-infected cells. Additionally, 3’-Fluoro-3’-deoxyadenosine has been shown to enhance the replication of certain viruses under specific conditions, highlighting its complex role in cellular metabolism .
Molecular Mechanism
At the molecular level, 3’-Fluoro-3’-deoxyadenosine exerts its effects through several mechanisms. It binds to and inhibits S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methylation reactions essential for viral RNA synthesis . The compound also utilizes the nucleoside transport system for cell entry, which is crucial for its antiviral activity . Furthermore, it preferentially inhibits viral RNA synthesis over cellular RNA synthesis, making it a selective antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-3’-deoxyadenosine have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its antiviral activity over extended periods . Long-term studies have shown that 3’-Fluoro-3’-deoxyadenosine can lead to sustained inhibition of viral replication and reduced viral load in infected cells . Its effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 3’-Fluoro-3’-deoxyadenosine in animal models have been dose-dependent. At lower doses, the compound effectively inhibits viral replication without significant adverse effects . At higher doses, it can cause toxicity, including suppression of bone marrow function and hepatotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
3’-Fluoro-3’-deoxyadenosine is involved in several metabolic pathways, primarily through its interaction with enzymes such as S-adenosylhomocysteine hydrolase . The compound’s fluorine atom enhances its stability and resistance to enzymatic degradation, allowing it to persist longer in the cellular environment . This stability is crucial for its antiviral activity, as it ensures prolonged inhibition of viral replication.
Transport and Distribution
The transport and distribution of 3’-Fluoro-3’-deoxyadenosine within cells and tissues are mediated by nucleoside transporters . These transporters facilitate the compound’s entry into cells, where it can exert its antiviral effects. Once inside the cell, 3’-Fluoro-3’-deoxyadenosine is distributed throughout the cytoplasm and nucleus, where it interacts with various biomolecules . Its distribution is essential for its antiviral activity, as it needs to reach viral replication sites to be effective.
Subcellular Localization
3’-Fluoro-3’-deoxyadenosine is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is critical for its function, as it allows the compound to interact with viral RNA and inhibit its synthesis. The presence of the fluorine atom at the 3’ position enhances the compound’s ability to penetrate cellular compartments and reach its targets . Additionally, 3’-Fluoro-3’-deoxyadenosine may undergo post-translational modifications that further influence its localization and activity within the cell .
准备方法
合成路线和反应条件: 3'-脱氧-3'-氟腺苷的合成通常涉及多步过程。一种常见的方法以甲基2-O-苄基-5-O-叔丁基二甲基硅烷基-β-D-木糖呋喃糖苷为起始原料。关键步骤包括:
- 通过形成三氟甲磺酸酯来活化O-3位。
- 亲核取代反应,以立体选择的方式在C-3位引入氟离子 .
- 脱硅烷基化和酸性甲醇解,一步生成最终产物 .
工业生产方法: 3'-脱氧-3'-氟腺苷的工业生产方法在公共领域中没有广泛的记录。实验室环境中使用的合成路线可以通过对反应条件和纯化过程进行适当的修改来放大,以满足工业需求。
化学反应分析
反应类型: 3'-脱氧-3'-氟腺苷会发生各种化学反应,包括:
取代反应: 3'位的氟原子可以参与亲核取代反应。
氧化和还原: 该化合物可以发生氧化和还原反应,但这些反应不太常见。
常用试剂和条件:
亲核取代: 通常使用三氟甲磺酸酯和氟离子等试剂。
氧化: 可以使用高锰酸钾等氧化剂。
还原: 可以使用硼氢化钠等还原剂。
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,亲核取代可以生成各种氟化衍生物 .
相似化合物的比较
3’-Deoxy-3’-fluoroinosine: Another fluorinated nucleoside with antileishmanial activity.
Fludarabine: A purine nucleoside analogue used in the treatment of chronic lymphocytic leukemia.
Clofarabine: A nucleoside analogue with potent antitumor activity.
Uniqueness: 3’-Deoxy-3’-fluoroadenosine is unique due to its specific fluorine substitution at the 3’ position, which imparts distinct biochemical properties. This modification enhances its stability and efficacy as an antiviral and antitumor agent compared to other nucleoside analogues .
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226033 | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75059-22-2 | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


